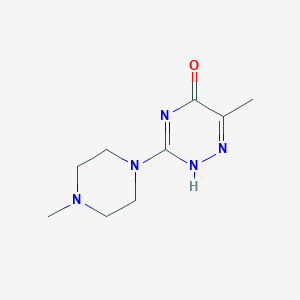![molecular formula C14H19N3O2 B256016 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a, which plays a critical role in epigenetic regulation.
Mécanisme D'action
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide acts as a competitive inhibitor of G9a by binding to the substrate-binding site of the enzyme. This binding prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3, resulting in the inhibition of H3K9me2 formation.
Biochemical and Physiological Effects
The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to have several biochemical and physiological effects. These include the activation of tumor suppressor genes, the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in lab experiments is its potency and selectivity as a G9a inhibitor. This allows for specific inhibition of G9a without affecting other histone lysine methyltransferases. However, one of the limitations is its solubility in water, which requires the use of organic solvents for its application.
Orientations Futures
There are several future directions for the use of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in scientific research. These include the investigation of its potential as a therapeutic agent for cancer and other diseases associated with aberrant histone lysine methylation. Additionally, the development of more potent and selective G9a inhibitors based on the structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide is an area of active research. Furthermore, the investigation of the role of G9a in other cellular processes and the identification of its downstream targets are also important future directions.
Méthodes De Synthèse
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide involves a multi-step process. The first step involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-chlorobutanoyl chloride in the presence of a base to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-chlorobutanamide. The second step involves the reduction of the chloro group with sodium borohydride to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-hydroxybutanamide. The third step involves the acylation of the hydroxyl group with pentanoyl chloride in the presence of a base to yield N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide.
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been widely used in scientific research as a potent and selective inhibitor of G9a. G9a is a histone lysine methyltransferase that plays a critical role in epigenetic regulation. The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to lead to the reduction of H3K9me2 levels, which is associated with the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Propriétés
Nom du produit |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
InChI |
InChI=1S/C14H19N3O2/c1-10(18)6-7-14(19)15-9-8-13-16-11-4-2-3-5-12(11)17-13/h2-5,10,18H,6-9H2,1H3,(H,15,19)(H,16,17) |
Clé InChI |
DWHJFQKNTOHOMV-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
SMILES canonique |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)






![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)